molecular formula C17H15N3O2S2 B10936525 N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10936525
M. Wt: 357.5 g/mol
InChI Key: QXCQTRIWFRLXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a thiophenyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methoxyphenylamine, which is then reacted with 2-bromoacetyl bromide to form the intermediate 2-(2-methoxyphenylamino)acetyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with 4-(thiophen-2-yl)pyrimidine-2-thiol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
  • 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

Uniqueness

N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-6-3-2-5-12(14)19-16(21)11-24-17-18-9-8-13(20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,19,21)

InChI Key

QXCQTRIWFRLXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.